REACTION_CXSMILES
|
[CH2:1]1[CH:5]2[CH:6]3[CH:10]=[CH:9][CH:8]([CH:4]2C=C1)[CH2:7]3.C([NH:14][C:15]([CH3:18])([CH3:17])[CH3:16])C=C>>[C:15]([NH:14][CH2:1][CH:5]1[CH2:4][CH:8]2[CH2:7][CH:6]1[CH:10]=[CH:9]2)([CH3:18])([CH3:17])[CH3:16]
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Name
|
|
Quantity
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14 g
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Type
|
reactant
|
Smiles
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C1C=CC2C1C3CC2C=C3
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Name
|
|
Quantity
|
60 g
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Type
|
reactant
|
Smiles
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C(C=C)NC(C)(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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185 °C
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Type
|
CUSTOM
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Details
|
with stirring for 15 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was then cooled down
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Type
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DISTILLATION
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Details
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the reaction solution was distilled under vacuum (0.5 torr)
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Type
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DISTILLATION
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Details
|
The desired product distilled over at 35°-36 ° C
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Type
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CUSTOM
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Details
|
24.6 g of product was collected in this way (64.7% yield)
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)NCC1C2C=CC(C1)C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 64.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |